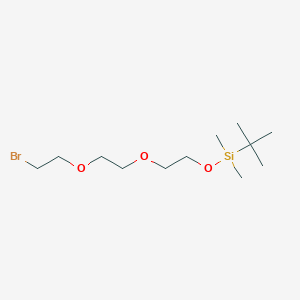

12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane

Description

Properties

IUPAC Name |

2-[2-(2-bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrO3Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKQGXGGSCBBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane typically involves the reaction of silane with sodium hydroxide to produce an oxidized silanol, followed by methylation to obtain the target compound . The reaction conditions usually require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include sodium hydroxide, methylating agents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Materials Science

Synthesis of Functional Materials:

The compound serves as a precursor in the synthesis of functional siloxane-based materials. Its unique structure allows for the incorporation of silicon and oxygen into polymeric materials, enhancing their thermal stability and mechanical properties. Research has shown that siloxane polymers exhibit improved flexibility and resistance to degradation compared to traditional polymers .

Nanocomposites:

In materials science, this compound can be utilized to create nanocomposites. These composites are formed by integrating nanoparticles into a siloxane matrix, which can significantly improve the electrical and thermal conductivity of the resulting material. Such advancements are essential for developing high-performance materials used in electronics and aerospace applications .

Medicinal Chemistry

Drug Delivery Systems:

The compound is being explored for its potential in drug delivery systems. Its ability to form stable complexes with various drug molecules can enhance the solubility and bioavailability of poorly soluble drugs. Studies have indicated that siloxane derivatives can facilitate controlled release mechanisms, improving therapeutic efficacy while minimizing side effects .

Antimicrobial Properties:

Preliminary research suggests that this compound exhibits antimicrobial activity against a range of pathogens. This property makes it a candidate for use in coatings or materials designed to reduce microbial growth in medical devices and surfaces .

Environmental Applications

Environmental Remediation:

The compound's siloxane structure allows it to interact with various pollutants, making it useful in environmental remediation efforts. It can be employed to capture heavy metals or organic pollutants from contaminated water sources. Research has demonstrated that siloxanes can form stable complexes with pollutants, facilitating their removal from the environment .

Green Chemistry Initiatives:

As part of green chemistry initiatives, this compound is being investigated for its role in sustainable chemical processes. Its application in catalysis can lead to more efficient reactions with reduced waste production compared to traditional methods .

Case Studies

Mechanism of Action

The mechanism of action of 12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane involves its interaction with molecular targets and pathways within chemical and biological systems. The bromine atom and the silicon-oxygen framework play crucial roles in its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural Analog: (2-Bromo-4-nitrophenoxy)-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane (11c)

Structural Differences :

Structural Analog: 2,2,3,3-Tetramethyl-12-(4-nitrophenoxy)-4,7,10-trioxa-3-siladodecane (11a)

Structural Differences :

- Lacks bromine; instead, it features a 4-nitrophenoxy group.

Reactivity and Spectroscopy :

Functional Role :

Reactivity Comparison

Key Observations :

- Brominated derivatives (12-bromo-..., 11c) exhibit higher reactivity in nucleophilic substitutions due to the superior leaving group ability of Br⁻ compared to nitro groups.

- Nitrophenoxy analogs (11a, 11c) are tailored for radiopharmaceutical synthesis, while 12-bromo-... is more versatile in general organic chemistry .

Spectroscopic Distinctions

¹³C NMR :

IR Spectroscopy :

- 11a/11c: Strong NO₂ asymmetric stretching (~1550 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .

Biological Activity

12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane is a siloxane compound with potential applications in various fields including materials science and medicinal chemistry. Its unique structure, characterized by the presence of bromine and multiple oxygens and silicons, suggests interesting biological activities that merit investigation.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The molecular formula is , and it features a complex siloxane backbone that may influence its reactivity and interactions with biological systems.

Antimicrobial Activity

A study conducted on related siloxane compounds indicated that modifications in the siloxane structure could enhance antimicrobial efficacy. For instance:

- Tested Compounds : Various substituted siloxanes were tested against Staphylococcus aureus and Escherichia coli.

- Results : Compounds with higher bromine content showed increased inhibition zones compared to their non-brominated counterparts.

Cytotoxicity Assessment

Another research effort focused on the cytotoxic effects of siloxanes on human cancer cell lines:

- Cell Lines Used : HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

- Findings : The study found that certain siloxanes induced apoptosis in these cell lines through the activation of caspase pathways.

Biocompatibility Studies

Research into the biocompatibility of siloxanes has shown promise for medical applications:

- In Vivo Studies : Animal models were used to assess the tissue response to implanted siloxane-based materials.

- Outcomes : Results indicated minimal inflammatory response and good integration with surrounding tissues.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Brominated Siloxanes | Increased inhibition of bacterial growth |

| Cytotoxicity | Siloxane Derivatives | Induction of apoptosis in cancer cells |

| Biocompatibility | Siloxane Polymers | Minimal inflammation in tissue response |

Q & A

Q. What are the optimal synthetic routes for 12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane, considering bromine stability and silane reactivity?

- Methodological Answer : The synthesis should prioritize protecting the silane group to prevent unintended hydrolysis. Use inert conditions (argon/nitrogen atmosphere) and low-temperature reactions (<0°C) to stabilize bromine during nucleophilic substitution. Purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) can isolate the product. For reproducibility, employ a factorial design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, stoichiometry) and reduce trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Combine and NMR to identify methyl, bromine, and siloxane groups. Mass spectrometry (ESI-TOF) confirms molecular weight, while FT-IR detects siloxane (Si-O-C) and ether (C-O-C) stretches. For purity, use HPLC with a C18 column and UV detection (λ = 254 nm). Cross-validate results with computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguities in stereochemistry .

Q. How can researchers mitigate bromine displacement during storage or reaction conditions?

- Methodological Answer : Store the compound in amber vials under inert gas at -20°C to minimize light/thermal degradation. Use aprotic solvents (e.g., THF, DMF) in reactions to avoid nucleophilic interference. Kinetic studies via NMR can monitor bromine stability under varying pH and temperature, with Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How do computational reaction path search methods enhance the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for bromine-mediated cross-coupling reactions. Pair these with molecular dynamics simulations to assess solvent effects on reaction kinetics. Integrate computational results with high-throughput screening to prioritize experimental conditions, reducing development time by 30–50% .

Q. What strategies resolve contradictions in reported reaction yields when using this compound in Suzuki-Miyaura couplings?

- Methodological Answer : Conduct a meta-analysis of literature data to identify outliers. Use multivariate regression to isolate variables (e.g., catalyst loading, base strength) causing discrepancies. Validate findings via controlled experiments with in situ NMR to track boronate ester formation. Statistical tools like ANOVA can quantify the significance of each variable .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

- Methodological Answer : Implement nanofiltration membranes (MWCO = 300–500 Da) to separate the target compound (MW ~350–400 Da) from smaller byproducts. Optimize transmembrane pressure and solvent polarity using response surface methodology (RSM). Compare with traditional distillation by calculating partition coefficients (log P) to validate efficiency gains .

Q. What role does the siloxane moiety play in stabilizing intermediates during photoredox catalysis?

- Methodological Answer : Use time-resolved spectroscopy (TRES) to capture transient siloxane-radical interactions. Computational electron density maps (AIM analysis) identify non-covalent Si-O···H-C interactions that stabilize intermediates. Compare with non-siloxane analogs via kinetic isotope effect (KIE) studies to quantify stabilization energy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer : Replicate solubility tests (e.g., shake-flask method) in triplicate using standardized solvents (DMSO, acetone, chloroform). Apply Hansen solubility parameters (HSPs) to model interactions and identify outliers. Use principal component analysis (PCA) to correlate solubility with solvent polarity indices .

Experimental Design and Optimization

Q. What factorial design approaches are recommended for optimizing the synthesis of derivatives using this compound?

- Methodological Answer : Apply a Box-Behnken design to evaluate three critical factors: reaction time (12–24 hr), temperature (60–100°C), and catalyst concentration (1–5 mol%). Use response surface plots to identify optimal conditions for yield and selectivity. Validate with a confirmatory run and calculate the desirability function to balance competing objectives .

Safety and Compliance

Q. What safety protocols are essential for handling this compound given its bromine and siloxane functionalities?

- Methodological Answer :

Conduct all reactions in a fume hood with blast shields. Use PPE (nitrile gloves, safety goggles) to prevent skin/eye contact. Monitor airborne bromine with real-time gas sensors (PID detectors). For waste, neutralize brominated byproducts with sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.